2-(4-Cyano-2-oxobutylidene)hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-Carbamoylamino)imino-4-oxopentanenitrile is a chemical compound with the molecular formula C6H8N4O2. It is known for its unique structure, which includes a nitrile group, an oxo group, and a carbamoylamino group. This compound is utilized in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Carbamoylamino)imino-4-oxopentanenitrile can be achieved through a multi-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, leading to the formation of the desired product under controlled conditions.
Industrial Production Methods
While specific industrial production methods for 5-(N-Carbamoylamino)imino-4-oxopentanenitrile are not widely documented, the compound can be synthesized in laboratory settings using the aforementioned multi-component reaction. The scalability of this method for industrial purposes would depend on optimizing reaction conditions and ensuring the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
5-(N-Carbamoylamino)imino-4-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitrile and oxo groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, amine derivatives, and substituted nitrile compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(N-Carbamoylamino)imino-4-oxopentanenitrile has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(N-Carbamoylamino)imino-4-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The exact pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-Carbamoyl imines: These compounds share a similar carbamoylamino group and are used in enantioselective synthesis.
4,4-Dimethyl-3-oxopentanenitrile: This compound is a precursor in the synthesis of 5-(N-Carbamoylamino)imino-4-oxopentanenitrile.
Uniqueness
5-(N-Carbamoylamino)imino-4-oxopentanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
[(Z)-(4-cyano-2-oxobutylidene)amino]urea |
InChI |
InChI=1S/C6H8N4O2/c7-3-1-2-5(11)4-9-10-6(8)12/h4H,1-2H2,(H3,8,10,12)/b9-4- |
InChI Key |
HCSGPZJUAROPAM-WTKPLQERSA-N |
Isomeric SMILES |
C(CC(=O)/C=N\NC(=O)N)C#N |
Canonical SMILES |
C(CC(=O)C=NNC(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.